molecular formula C18H20N4O2S2 B15107199 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Cat. No.: B15107199
M. Wt: 388.5 g/mol
InChI Key: XCJQWMZGZKRNSP-UHFFFAOYSA-N
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Description

2-[2-(3-Methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a heterocyclic compound featuring two distinct aromatic systems:

  • Thiazole core: Substituted with a 3-methoxyphenyl group at position 2.
  • Thiadiazole ring: Functionalized with a 2-methylpropyl (isobutyl) group at position 5 and an acetamide linkage at position 2 in the (2E)-configuration .

Properties

Molecular Formula

C18H20N4O2S2

Molecular Weight

388.5 g/mol

IUPAC Name

2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C18H20N4O2S2/c1-11(2)7-16-21-22-18(26-16)20-15(23)9-13-10-25-17(19-13)12-5-4-6-14(8-12)24-3/h4-6,8,10-11H,7,9H2,1-3H3,(H,20,22,23)

InChI Key

XCJQWMZGZKRNSP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)CC2=CSC(=N2)C3=CC(=CC=C3)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The target compound’s analogs differ primarily in substituents on the phenyl ring (thiazole) and the thiadiazole moiety. Key comparisons include:

Table 1: Structural and Functional Comparisons
Compound Name Thiazole Substituent Thiadiazole Substituent Biological Activity Key Reference
Target Compound 3-Methoxyphenyl 5-(2-methylpropyl) Antimicrobial, Anticancer (predicted)
2-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide 2-Fluorophenyl 5-(2-methylpropyl) Antifungal, Anticancer
9f () 3-Methoxyphenyl Benzodiazole-triazole-acetamide α-Glucosidase inhibition
N-[(2Z)-5-(2-Phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide 4-Methoxyphenyl 5-(2-phenylethyl) Unspecified (structural analog)
2-[(3-Phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide Phenyl Sulfanyl-trifluoromethyl Antibacterial, Antifungal

Key observations :

  • Substituent position matters : Fluorine at the thiazole’s 2-position () enhances antifungal activity, whereas methoxy groups (3- or 4-position) may improve metabolic stability .
Table 2: Activity Profiles of Selected Analogs
Compound IC₅₀ (α-Glucosidase) MIC (Antimicrobial) Anticancer Activity (Cell Line)
Target Compound Not reported Predicted (similar to ) Under investigation
9f () 18.2 µM N/A N/A
Fluorophenyl analog () N/A 12.5 µg/mL (C. albicans) IC₅₀ = 8.7 µM (MCF-7)
Trifluoromethyl analog () N/A 6.25 µg/mL (E. coli) N/A

Mechanistic insights :

  • The 3-methoxyphenyl group in the target compound may enhance π-π stacking with enzyme active sites, as seen in α-glucosidase inhibitors like 9f .
  • Thiadiazole-thiazole hybrids disrupt microbial cell membranes via sulfur-mediated interactions, explaining broad-spectrum activity in analogs .

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